6-Chloro-chroman-3-carboxylic acid methyl ester

描述

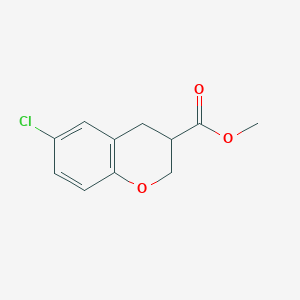

6-Chloro-chroman-3-carboxylic acid methyl ester is a chroman (benzodihydropyran) derivative featuring a chlorine substituent at the 6-position and a methyl ester group at the 3-carboxylic acid position. Chroman derivatives are bicyclic compounds with a fused benzene and tetrahydropyran ring, making them structurally versatile for pharmaceutical and agrochemical applications.

Key properties such as lipophilicity (LogP) and polar surface area (PSA) are critical for bioavailability and reactivity. For its ethyl ester analog (6-chloro-chroman-3-carboxylic acid ethyl ester), experimental LogP and PSA values are 2.45 and 35.53, respectively . The methyl ester variant is expected to exhibit marginally lower LogP due to the smaller alkyl group, though direct data is absent in the provided evidence.

属性

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Chroman Derivatives

Method Overview:

This method involves the chlorination of chroman derivatives followed by carboxylation and esterification.

- Chlorination: Chroman derivatives are treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

- Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under pressure in the presence of a base like sodium or potassium hydroxide.

- Esterification: The resulting carboxylic acid is esterified using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to yield the methyl ester.

- Temperature: Typically between 50°C and 100°C

- Solvent: Methanol or dichloromethane

- Catalyst: Acidic catalysts like sulfuric acid

Direct Esterification of Precursor Acids

Method Overview:

This approach starts with 6-chloro-chroman-3-carboxylic acid, which is directly converted into its methyl ester form.

- Acid Activation: The carboxylic acid group is activated using dicyclohexylcarbodiimide (DCC) or similar coupling agents.

- Ester Formation: Methanol is added in the presence of a catalyst like dimethylaminopyridine (DMAP) to facilitate ester formation.

- Temperature: Ambient to moderate heating (20°C–60°C)

- Solvent: Tetrahydrofuran (THF) or methanol

- Reaction Time: 12–24 hours

Cyclization and Functionalization

Method Overview:

This method involves cyclization of phenolic precursors followed by functionalization steps to introduce the chlorine atom and methyl ester group.

- Cyclization: Phenolic precursors are reacted with ethylene glycol derivatives under acidic conditions to form chroman structures.

- Chlorination: Chlorine is introduced using chlorinating agents like N-chlorosuccinimide (NCS).

- Carboxylation and Esterification: The final steps involve carboxylation and esterification as described above.

- Cyclization Temperature: 80°C–120°C

- Chlorination Solvent: Dichloromethane

- Esterification Catalyst: Acidic catalysts

One-Pot Synthesis

Method Overview:

A one-pot synthesis method combines chlorination, carboxylation, and esterification in a single reaction vessel.

- A chroman precursor is reacted with NCS or similar chlorinating agents.

- Carbon dioxide is bubbled through the reaction mixture under pressure for carboxylation.

- Methanol and an acidic catalyst are added directly to complete the esterification.

- Reduced reaction time

- Simplified purification process

- Temperature: 60°C–90°C

- Pressure: Elevated for CO₂ introduction

- Solvent: Methanol

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chroman Derivatives | High yield, established protocol | Multi-step process |

| Direct Esterification | Simple and efficient | Requires pure precursor acids |

| Cyclization & Functionalization | Versatile starting materials | Longer reaction time |

| One-Pot Synthesis | Time-efficient, fewer steps | Requires precise control over conditions |

化学反应分析

Types of Reactions

6-Chloro-chroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

Oxidation: Chromanones or quinones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted chroman derivatives.

科学研究应用

Pharmaceutical Development

Overview : 6-Chloro-chroman-3-carboxylic acid methyl ester serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Case Study : Research has demonstrated the compound's role in developing spirochromanone derivatives, which are potent inhibitors of acetyl coenzyme A carboxylase (ACC). These derivatives have shown promise as therapeutic agents for various diseases, including metabolic and vascular disorders .

| Compound | Activity | Reference |

|---|---|---|

| Spirochromanone derivatives | ACC inhibition | |

| This compound | Intermediate for drug synthesis |

Agricultural Chemistry

Overview : This compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its application helps develop effective crop protection solutions while minimizing environmental impacts.

Case Study : The compound's derivatives have been tested for their herbicidal properties, showing effective control over various weed species without significant harm to non-target plants .

| Application | Type | Effectiveness |

|---|---|---|

| Herbicides | Selective | Effective against target weeds |

| Fungicides | Broad-spectrum | Reduces fungal infections in crops |

Material Science

Overview : In material science, this compound is explored for developing new polymer materials. It offers enhanced properties such as increased durability and resistance to degradation compared to conventional materials.

Case Study : Studies have indicated that polymers synthesized using this compound exhibit superior mechanical properties and thermal stability, making them suitable for various industrial applications .

| Property | Conventional Materials | Materials with this compound |

|---|---|---|

| Durability | Moderate | High |

| Thermal Stability | Low | High |

Biochemical Research

Overview : Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms.

Case Study : In biochemical studies, the compound has been employed to elucidate the mechanisms of enzyme activity related to metabolic disorders, providing insights into potential therapeutic targets .

| Research Focus | Findings |

|---|---|

| Enzyme interactions | Enhanced understanding of metabolic pathways |

| Disease mechanisms | Identification of therapeutic targets |

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard in chromatographic techniques. This application facilitates accurate quantification and analysis of related compounds in complex mixtures.

Case Study : The compound has been validated as a standard reference material in high-performance liquid chromatography (HPLC) methods, ensuring reliable results in the analysis of pharmaceutical formulations .

| Technique | Application |

|---|---|

| HPLC | Standard for quantification |

| Chromatography | Analysis of complex mixtures |

作用机制

The mechanism of action of 6-Chloro-chroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl Ester Analog: 6-Chloro-chroman-3-carboxylic Acid Ethyl Ester

- Structural Difference : The ethyl ester replaces the methyl group, increasing the alkyl chain length.

- Physicochemical Properties :

- LogP: 2.45 (higher than methyl ester due to increased hydrophobicity).

- PSA: 35.53 (unchanged, as ester groups dominate polarity).

- Synthesis: Similar esterification methods apply, but ethanol would replace methanol in the reaction .

Pyridine/Pyridazine-Based Esters

3-Chloro-6-Trifluoromethyl-pyridine-2-carboxylic Acid Methyl Ester

- Structure : A pyridine ring with trifluoromethyl and chlorine substituents.

- Key Features :

- Contrast : The chroman derivative lacks aromatic nitrogen and fluorine, leading to distinct electronic and steric properties.

Methyl 6-Chloro-3-pyridazinecarboxylate

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters due to reduced steric hindrance, influencing drug release kinetics .

- Chroman vs. Heteroaromatic Rings : Chroman’s oxygen-containing ring offers rigidity and moderate polarity, whereas pyridine/pyridazine derivatives provide nitrogen-mediated reactivity for metal coordination or hydrogen bonding .

- Substituent Effects : Chlorine enhances electronegativity and binding affinity in target proteins, while trifluoromethyl groups (in pyridine analogs) improve metabolic stability .

生物活性

Overview

6-Chloro-chroman-3-carboxylic acid methyl ester (CAS No. 68281-66-3) is a chemical compound characterized by its unique chroman structure featuring a chlorine atom and a carboxylic acid methyl ester group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.65 g/mol

- Structure : The compound consists of a chroman ring substituted with a chlorine atom at the 6-position and a methyl ester at the 3-position.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been noted for its ability to act as an inhibitor for certain biological pathways, which can modulate cellular activities. The precise mechanisms are often context-dependent, varying with the specific biological system under investigation.

Anticancer Properties

Research indicates that derivatives of chroman compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study evaluated several chromone derivatives for their anticancer potential, noting that compounds similar to this compound showed moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chroman derivative | HL-60 | 42.0 ± 2.7 |

| Chroman derivative | MOLT-4 | 24.4 ± 2.6 |

| Chroman derivative | MCF-7 | 68.4 ± 3.9 |

These findings suggest that the presence of the chlorinated chroman structure may enhance the compound's anticancer activity .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. The compound's structural features allow it to interact with active sites of enzymes, potentially inhibiting their function. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .

Case Studies

-

Cytotoxicity Assessment :

- A study conducted on various chromone derivatives, including those related to this compound, revealed significant cytotoxic effects against cancer cell lines. The study utilized MTT assays to measure cell viability and determined IC50 values, indicating the concentration required to inhibit cell growth by 50% .

- Enzyme Interaction Studies :

Synthetic Routes

The synthesis of this compound typically involves chlorination of chroman followed by esterification:

- Chlorination : Chroman is reacted with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Esterification : The resulting acid is then treated with methanol in the presence of an acid catalyst to form the methyl ester.

These synthetic methods are crucial for producing the compound in both research and industrial settings .

常见问题

Q. What interdisciplinary approaches integrate this compound into materials science applications?

- Methodological Answer : Explore its use as a monomer in polymer synthesis (e.g., via ring-opening metathesis polymerization). Characterize mechanical properties using dynamic mechanical analysis (DMA) and thermal stability via thermogravimetric analysis (TGA). Collaborate with computational labs to predict polymer morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。